molecular formula C13H7N3O4 B6144442 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 404896-26-0

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6144442
CAS No.: 404896-26-0
M. Wt: 269.21 g/mol
InChI Key: KKTZNAVSDDCOPE-UHFFFAOYSA-N
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Description

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that contains both a pyridine ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-nitropyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione.

    Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

    Substitution: Formation of substituted isoindole derivatives with different functional groups.

Scientific Research Applications

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole: Similar in structure but with different substituents on the phenyl ring.

    5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole: Contains a trifluoromethyl group instead of a nitro group.

Uniqueness

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a pyridine ring and an isoindole ring with a nitro group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-nitro-2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-3-5-14-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZNAVSDDCOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410806
Record name 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5838-08-4
Record name 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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